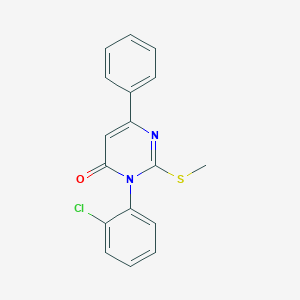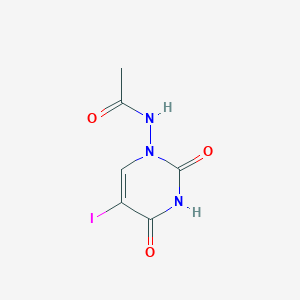
Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, along with two oxo groups at the 2 and 4 positions, and an acetamide group attached to the nitrogen atom at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide typically involves the iodination of a pyrimidine precursor followed by the introduction of the acetamide group. One common synthetic route is as follows:
Iodination of Pyrimidine Precursor: The starting material, a pyrimidine derivative, is treated with an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). This step introduces the iodine atom at the 5-position of the pyrimidine ring.
Formation of Acetamide Group: The iodinated pyrimidine intermediate is then reacted with acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl) in the presence of a base such as pyridine or triethylamine. This step results in the formation of the acetamide group at the nitrogen atom of the pyrimidine ring.
Industrial Production Methods
Industrial production of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state derivatives, such as sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid, hydrogen peroxide), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups replacing the iodine atom.
Reduction Reactions: Reduced pyrimidine derivatives with hydroxyl groups at the 2 and 4 positions.
Oxidation Reactions: Oxidized pyrimidine derivatives with sulfoxide or sulfone groups.
Aplicaciones Científicas De Investigación
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and oxo groups play crucial roles in its binding affinity and reactivity with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a bromine atom instead of iodine.
N-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a chlorine atom instead of iodine.
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens (bromine, chlorine, fluorine) can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
138481-93-3 |
|---|---|
Fórmula molecular |
C6H6IN3O3 |
Peso molecular |
295.03 g/mol |
Nombre IUPAC |
N-(5-iodo-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H6IN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |
Clave InChI |
BMDSYJKPHMMXTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NN1C=C(C(=O)NC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)

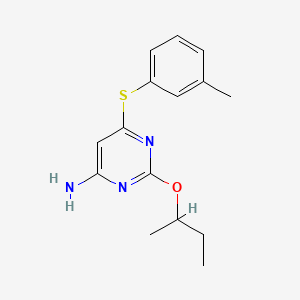
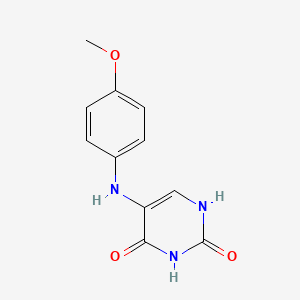


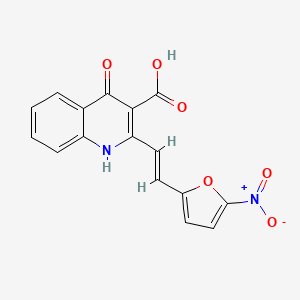
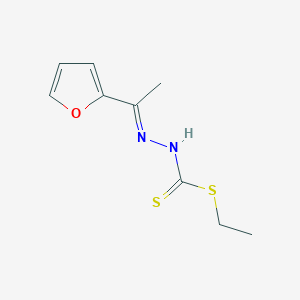

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
